molecular formula C11H16ClNO B8139745 cis-4-Phenyl-3-piperidinol HCl

cis-4-Phenyl-3-piperidinol HCl

Cat. No.: B8139745
M. Wt: 213.70 g/mol
InChI Key: JYSCZIZVQQZGCR-ACMTZBLWSA-N
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Description

cis-4-Phenyl-3-piperidinol HCl is a chiral compound with significant importance in medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its specific biological activities and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Phenyl-3-piperidinol HCl typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using chiral catalysts. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps like crystallization and recrystallization to ensure the desired enantiomer is obtained in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

cis-4-Phenyl-3-piperidinol HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: 4-phenylpiperidin-3-one.

    Reduction: 4-phenylpiperidin-3-amine.

    Substitution: 4-phenylpiperidin-3-chloride.

Scientific Research Applications

cis-4-Phenyl-3-piperidinol HCl has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of cis-4-Phenyl-3-piperidinol HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-methylpiperidin-3-ol
  • (3R,4S)-4-ethylpiperidin-3-ol
  • (3R,4S)-4-isopropylpiperidin-3-ol

Uniqueness

cis-4-Phenyl-3-piperidinol HCl is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. The phenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, distinguishing it from other piperidine derivatives.

Properties

IUPAC Name

(3R,4S)-4-phenylpiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSCZIZVQQZGCR-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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